5,6-Dihydroxyflavone as the Most Potent Flavonoid Inhibitor of Human Carboxylesterase 2 (hCE2)
5,6-Dihydroxyflavone was identified as the most potent hCE2 inhibitor among a panel of over 50 structurally diverse flavonoids, with an IC50 value of 3.50 μM [1]. This activity was directly linked to the presence of C3 and C6 hydroxyl groups, a requirement not met by other common flavonoid substitution patterns like 5,7-dihydroxyflavone (chrysin) [1].
| Evidence Dimension | Inhibition of human carboxylesterase 2 (hCE2) |
|---|---|
| Target Compound Data | IC50 = 3.50 μM |
| Comparator Or Baseline | Over 50 other flavonoids tested; 5,7-dihydroxyflavone (chrysin) was identified as an inactive/inferior comparator for this target due to lacking the C6 hydroxyl group essential for potent inhibition [1]. |
| Quantified Difference | 5,6-Dihydroxyflavone was the most potent compound among all flavonoids tested [1]. |
| Conditions | Fluorescence-based assay using human recombinant hCE2 enzyme [1]. |
Why This Matters
For studies on irinotecan or flutamide metabolism where hCE2 is a key enzyme, 5,6-dihydroxyflavone is the optimal tool compound for selective inhibition, whereas more common flavonoids like chrysin will not produce the same effect.
- [1] Weng ZM, Ge GB, Dou TY, Wang P, Liu PK, Tian XH, Qiao N, Yu Y, Zou LW, Zhou Q, Zhang WD, Hou J. Characterization and structure-activity relationship studies of flavonoids as inhibitors against human carboxylesterase 2. Bioorg Chem. 2018;77:320. doi:10.1016/j.bioorg.2018.01.011. View Source
